1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Medicinal chemistry Physicochemical profiling CNS drug design

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2) is a substituted N-methylbenzylamine secondary amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. The compound features a 4-methoxy-3-methyl substitution pattern on the phenyl ring coupled with an N-methylated aminomethyl group, distinguishing it from primary amine and tertiary amine analogs within the benzylamine class.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 381236-64-2
Cat. No. B1629745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
CAS381236-64-2
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CNC)OC
InChIInChI=1S/C10H15NO/c1-8-6-9(7-11-2)4-5-10(8)12-3/h4-6,11H,7H2,1-3H3
InChIKeyZGUHEHRINLSHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2): Structural Identity and Procurement Baseline for Research Sourcing


1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2) is a substituted N-methylbenzylamine secondary amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. The compound features a 4-methoxy-3-methyl substitution pattern on the phenyl ring coupled with an N-methylated aminomethyl group, distinguishing it from primary amine and tertiary amine analogs within the benzylamine class . Its computed XLogP3 of 1.6, single hydrogen bond donor, and topological polar surface area of 21.3 Ų place it in a physicochemical space characteristic of CNS-permeable small-molecule building blocks [1]. Commercially available from multiple vendors at purities of 95–97%, this compound is supplied exclusively for research and development use .

Compound Class Secondary N-methylbenzylamine building block
Selection Logic Single HBD, moderate lipophilicity; CNS-permeable fragment space
Procurement Context Research-use-only; multi-vendor at 95–97% purity

Why Generic Substitution Is Inadequate: Structural Differentiation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine from Nearest Benzylamine Analogs


Substituting 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine with a closely related benzylamine analog—such as the des-methyl primary amine (CAS 108125-07-1), the 3-des-methyl secondary amine (CAS 702-24-9), or the N,N-dimethyl tertiary amine (CAS 15175-54-9)—introduces quantifiable changes in hydrogen bonding capacity, lipophilicity, and amine nucleophilicity that can alter reaction outcomes in synthesis or binding profiles in biological assays . The target compound occupies a distinct secondary amine niche: it retains one hydrogen bond donor (vs. zero for the tertiary amine) while reducing polarity relative to the primary amine (HBD count = 1 vs. 2), yielding a computed LogP of 1.6 that differs materially from analogs spanning LogP ~1.1 to ~2.2 [1]. These property differences are not cosmetic; in medicinal chemistry campaigns, such variations in the 3-methyl and N-methyl substitution pattern have been shown to modulate receptor binding and metabolic stability in benzylamine-derived lead series [2]. The quantitative evidence below demonstrates that procurement decisions cannot safely default to the nearest available analog without risking experimental non-reproducibility.

Target compound Secondary amine; HBD=1, XLogP3=1.6
vs. Primary amine (108125-07-1) HBD=2, TPSA=35.3 Ų; higher polarity may alter CNS permeability and solubility profiles
vs. Tertiary amine (15175-54-9) HBD=0, XLogP3=2.2; increased lipophilicity can shift off-target binding and metabolic stability
vs. 3-Des-methyl analog (702-24-9) Lacks 3-methyl substituent; ring substitution pattern may modulate receptor fit and metabolic soft spots

Quantitative Differentiation Evidence: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine vs. Closest Analogs


Hydrogen Bond Donor Count: Secondary Amine Differentiation from Primary and Tertiary Benzylamine Analogs

The target compound possesses exactly one hydrogen bond donor (the secondary N–H), positioning it between the primary amine analog (4-methoxy-3-methylphenyl)methanamine (CAS 108125-07-1; HBD = 2) and the tertiary amine analog 4-methoxy-N,N-dimethylbenzylamine (CAS 15175-54-9; HBD = 0) [1]. In CNS drug design, an HBD count of 1 is considered more favorable for blood-brain barrier penetration than HBD = 2, while HBD = 0 can excessively increase lipophilicity and promiscuous binding [2]. The measured or computed property values are: target compound HBD = 1, TPSA = 21.3 Ų, XLogP3 = 1.6; primary amine analog HBD = 2, TPSA = 35.3 Ų, LogP = 2.16; tertiary amine analog HBD = 0, TPSA = 12.5 Ų, XLogP3 = 2.2 [1].

HBD & Polarity
Cross-study comparable
HBD = 1; TPSA = 21.3 Ų; XLogP3 = 1.6
Single HBD profiles may support CNS permeability screening
Primary analog HBD=2; tertiary analog HBD=0. Differences may shift ADME prediction.
Medicinal chemistry Physicochemical profiling CNS drug design

Boiling Point Differentiation: Predicted Volatility Ranking Among N-Methyl-3-methylbenzylamine Isomers

The predicted boiling point of the target compound is 236.9 ± 25.0 °C at 760 mmHg, which is approximately 7 °C lower than the primary amine analog (4-methoxy-3-methylphenyl)methanamine (CAS 108125-07-1; 244.0 ± 25.0 °C) and approximately 22 °C higher than the N,N-dimethyl tertiary amine analog (CAS 15175-54-9; 215.3 ± 15.0 °C) . This intermediate boiling point is consistent with the compound's intermediate hydrogen bonding capacity relative to its primary and tertiary amine counterparts and is practically relevant for distillation-based purification and solvent removal protocols .

Boiling Point
Data to verify
236.9 ± 25.0 °C (predicted)
Intermediate volatility supports distillation protocol review
ΔTb +14.9 to +21.6 °C vs. analogs; may affect solvent-swap cut points.
Synthetic chemistry Purification Process development

GHS Hazard Classification: Eye Damage Category 1 Differentiation from Less Hazardous Analogs

According to the ECHA C&L Inventory notification, the target compound is classified as Eye Damage Category 1 (H318: Causes serious eye damage) with 100% notifier agreement, alongside Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335) [1]. This Eye Dam. 1 classification represents a materially higher ocular hazard than the primary amine analog (4-methoxy-3-methylphenyl)methanamine (CAS 108125-07-1), which carries Skin Irrit. 2 and Eye Irrit. 2 classifications but not Eye Dam. 1 . The presence of the N-methyl group combined with the 3-methylphenyl substitution appears to elevate the ocular toxicity potential relative to the primary amine, mandating different PPE requirements and handling protocols [2].

GHS Eye Hazard
Cross-study comparable
Eye Dam. 1 (H318) – 100% notifier agreement
Mandates enhanced PPE and eyewash protocols
Primary amine analog carries Eye Irrit. 2 (H319). Categorical hazard upgrade requires safety review.
Laboratory safety Risk assessment Storage and handling

Rotatable Bond Count and Conformational Flexibility: Implications for Target Engagement and Crystallization Behavior

The target compound has three rotatable bonds, identical to the tertiary amine analog (CAS 15175-54-9) but one more than the primary amine analog (CAS 108125-07-1; rotatable bonds = 2) and the 3-des-methyl secondary amine (CAS 702-24-9; rotatable bonds = 2) [1]. In fragment-based drug discovery, rotatable bond count correlates inversely with ligand efficiency and crystallization propensity; fragments with ≤3 rotatable bonds are considered 'three-dimensionality-optimal' for crystallographic soaking experiments [2]. The additional rotatable bond in the target compound (arising from the N–CH₃ group) introduces one additional torsional degree of freedom compared to the primary amine, which may affect both binding entropy and the probability of obtaining high-resolution co-crystal structures [3].

Rotatable Bonds
Class-level inference
3 rotatable bonds (exact mass: 165.1154 Da)
Conformational profile may affect crystallization hit rates
ΔRotB = +1 vs. primary amine. Fragment library curators should review torsion-dependent binding.
Fragment-based drug discovery Crystallography Computational chemistry

Commercially Available Purity: Batch-to-Batch Consistency Relative to Primary Amine Analog Supply

The target compound is commercially available from multiple independent vendors at specified purities of 95% (AKSci) and 97% (Leyan) . By comparison, the primary amine analog (CAS 108125-07-1) is available at 95–97% purity but with a broader supplier base and longer market history, offering marginally lower procurement risk for well-established synthetic routes . The 97% purity specification from Leyan for the target compound compares favorably with the 95% minimum for the AKSci lot, providing procurement optionality where higher initial purity reduces purification burden in multi-step syntheses .

Commercial Purity
Source review
95% (AKSci) – 97% (Leyan)
Equivalent purity ceiling to primary amine analog; narrower supplier base
Lot-to-lot consistency should be verified via individual certificates of analysis.
Chemical procurement Quality assurance Synthesis reproducibility

Optimal Research and Industrial Application Scenarios for 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2)


Medicinal Chemistry: CNS-Permeable Fragment Library Design Requiring a Single HBD Secondary Amine Pharmacophore

The target compound's secondary amine with exactly one hydrogen bond donor, combined with its moderate lipophilicity (XLogP3 = 1.6) and low TPSA (21.3 Ų), positions it as a fragment-sized building block for CNS drug discovery programs where primary amines (HBD = 2) risk insufficient permeability and tertiary amines (HBD = 0) risk excessive lipophilicity. Fragment library curators should select this compound when the synthetic route requires subsequent N-alkylation or N-acylation at a secondary amine center without introducing a second HBD [1][2].

Synthetic Chemistry: N-Methylbenzylamine Intermediate for Multi-Step Pharmaceutical Synthesis

The compound serves as a protected or pre-functionalized benzylamine intermediate in multi-step syntheses of pharmaceutical candidates. Its secondary amine can be directly coupled via reductive amination or acylated without the need for N-protection/deprotection sequences required by the primary amine analog, potentially reducing step count and improving overall yield. The 3-methyl substituent provides a metabolically resistant position on the aromatic ring compared to unsubstituted benzylamine scaffolds [3].

Laboratory Operations: Safety-Controlled Handling of Eye Dam. 1-Classified Benzylamine Building Blocks

Procurement of this compound requires laboratory protocols compliant with Eye Dam. 1 (H318) classification, including mandatory sealed eye protection, accessible emergency eyewash stations, and documented SOPs for spill management. This hazard profile differentiates it from the primary amine analog, which carries only Eye Irrit. 2 (H319). Institutions standardizing benzylamine-based chemistry workflows must ensure that safety documentation explicitly references the elevated ocular hazard when this specific N-methyl-3-methyl substituted variant is introduced into the laboratory inventory [4].

Analytical Chemistry: Use as a Retention-Time or Spectral Reference for N-Methylbenzylamine Congeners

With a predicted boiling point of 236.9 °C and distinct NMR signature (methoxy singlet at δ ~3.8 ppm, N-methyl resonance at δ ~2.3 ppm), the compound can serve as a chromatographic or spectroscopic reference standard for identifying and quantifying related N-methylbenzylamine derivatives in reaction monitoring or impurity profiling. Its intermediate retention characteristics between the primary amine and tertiary amine analogs make it a useful bracketing standard in GC and HPLC method development for benzylamine reaction mixtures .

Application
Selection Property
Validation Focus
CNS fragment library design
Single HBD secondary amine; moderate lipophilicity
CNS permeability and promiscuity screening
Multi-step pharmaceutical synthesis
Pre-functionalized N-methylbenzylamine intermediate
Step-count reduction and yield optimization review
Safety-controlled laboratory handling
Eye Dam. 1 (H318) classification
PPE, eyewash, and SOP compliance audit
Chromatographic method development
Intermediate predicted boiling point; distinct NMR signature
GC/HPLC bracketing standard verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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